molecular formula C33H57N5O12 B13724769 Methyltetrazine-PEG12-amine HCl salt

Methyltetrazine-PEG12-amine HCl salt

Cat. No.: B13724769
M. Wt: 715.8 g/mol
InChI Key: OOYKOEQEEWHQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyltetrazine-PEG12-amine HCl salt is a versatile compound widely used in chemical labeling and bioconjugation. It features a methyltetrazine group linked to a polyethylene glycol (PEG) spacer and an amine group. This compound is known for its stability and water solubility, making it ideal for various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-PEG12-amine HCl salt is synthesized through a series of chemical reactions involving the coupling of methyltetrazine with PEG12-amine. The reaction typically involves the use of reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically purified through techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-PEG12-amine HCl salt undergoes various chemical reactions, including:

    Click Chemistry Reactions: The methyltetrazine group reacts rapidly with trans-cyclooctene (TCO) in a bioorthogonal click reaction.

    Amide Bond Formation: The amine group reacts with carboxylic acids in the presence of coupling reagents like EDC or HATU to form amide bonds.

Common Reagents and Conditions

    EDC and HATU: Used for coupling reactions with carboxylic acids.

    Trans-cyclooctene (TCO): Used in click chemistry reactions with the methyltetrazine group.

Major Products Formed

    Amide Bonds: Formed through the reaction of the amine group with carboxylic acids.

    Cycloaddition Products: Formed through the reaction of the methyltetrazine group with TCO.

Scientific Research Applications

Methyltetrazine-PEG12-amine HCl salt is extensively used in various fields of scientific research:

    Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.

    Biology: Employed in bioconjugation techniques for labeling proteins, nucleic acids, and other biomolecules.

    Medicine: Utilized in the development of targeted drug delivery systems and imaging probes.

    Industry: Applied in the production of advanced materials and nanotechnology.

Mechanism of Action

Methyltetrazine-PEG12-amine HCl salt exerts its effects through bioorthogonal click chemistry reactions. The methyltetrazine group reacts specifically with TCO, forming a stable covalent bond. This reaction is highly selective and occurs under mild conditions, making it suitable for use in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Methyltetrazine-PEG8-amine HCl salt: Similar structure but with a shorter PEG spacer.

    Methyltetrazine-PEG3-amine: Another variant with an even shorter PEG spacer.

Uniqueness

Methyltetrazine-PEG12-amine HCl salt stands out due to its longer PEG spacer, which provides greater flexibility and water solubility. This makes it particularly useful in applications requiring efficient conjugation and stability .

Biological Activity

Methyltetrazine-PEG12-amine HCl salt is a significant compound in the realm of bioorthogonal chemistry, particularly due to its role in facilitating rapid and selective reactions in biological systems. This article discusses its biological activity, applications, and relevant research findings.

Overview of this compound

This compound serves as a linker for bioconjugation, allowing for the modification of biomolecules through bioorthogonal reactions. It combines a tetrazine moiety with a polyethylene glycol (PEG) chain, enhancing solubility and biocompatibility while minimizing immune responses. The compound is particularly noted for its participation in inverse electron demand Diels-Alder (IEDDA) reactions, which exhibit exceptional kinetics and selectivity.

Biological Activity

1. Reaction Kinetics

The IEDDA reaction involving Methyltetrazine is characterized by extremely fast kinetics, with reported second-order rate constants reaching up to 30,000 M1^{-1}s1^{-1} when reacting with trans-cyclooctene (TCO) . This rapid reaction rate allows for effective labeling and modification of biomolecules in live-cell environments.

2. Applications in Bioconjugation

This compound is utilized in various applications:

  • Protein Labeling : The compound enables precise labeling of proteins and peptides at low concentrations, making it suitable for real-time studies in live cells .
  • Drug Delivery : Its PEG component enhances the solubility of therapeutic agents, improving their delivery efficiency .
  • Imaging Techniques : The fast reaction kinetics facilitate the tracking of biomolecules in diagnostic imaging and research settings .

Table 1: Comparison of Reaction Kinetics

Reaction TypeRate Constant (M1^{-1}s1^{-1})Comments
IEDDA with TCOUp to 30,000Rapid reaction suitable for live-cell studies
Traditional Click Reactions2000Slower compared to IEDDA

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various biological contexts:

Case Study 1: Live Cell Imaging
In a study exploring live-cell imaging techniques, researchers utilized Methyltetrazine-based probes to label specific cellular structures. The rapid kinetics allowed for effective imaging without significant background noise, demonstrating the compound's potential for real-time cellular studies .

Case Study 2: Cancer Therapeutics
Another research effort focused on utilizing Methyltetrazine conjugates for targeted cancer therapies. By attaching therapeutic agents to TCO-modified antibodies via Methyltetrazine linkers, researchers achieved enhanced specificity and reduced off-target effects in tumor models .

Case Study 3: Proteome Analysis
A study introduced a reversible click chemistry tag based on Methyltetrazine for proteome analysis. This method allowed for efficient capture and release of proteins from complex mixtures, showcasing the versatility of Methyltetrazine in proteomics .

Properties

Molecular Formula

C33H57N5O12

Molecular Weight

715.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

InChI

InChI=1S/C33H57N5O12/c1-30-35-37-33(38-36-30)31-2-4-32(5-3-31)50-29-28-49-27-26-48-25-24-47-23-22-46-21-20-45-19-18-44-17-16-43-15-14-42-13-12-41-11-10-40-9-8-39-7-6-34/h2-5H,6-29,34H2,1H3

InChI Key

OOYKOEQEEWHQMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.